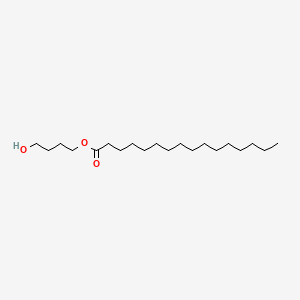

Palmitic acid, 4-hydroxybutyl ester

Description

Properties

CAS No. |

18498-23-2 |

|---|---|

Molecular Formula |

C20H40O3 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

4-hydroxybutyl hexadecanoate |

InChI |

InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(22)23-19-16-15-18-21/h21H,2-19H2,1H3 |

InChI Key |

XWFLUBQOIDFKOM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCO |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Fischer Esterification

The classical approach to synthesizing palmitic acid esters involves Fischer esterification, where palmitic acid reacts with 4-hydroxybutanol under acidic conditions, typically using strong acid catalysts such as sulfuric acid or methanesulfonic acid.

Procedure :

In a typical batch reaction, palmitic acid and 4-hydroxybutanol are mixed in stoichiometric or slight molar excess of the alcohol. A catalytic amount of sulfuric acid (1-6 wt%) or methanesulfonic acid is added. The mixture is heated under reflux at temperatures ranging from 90°C to 150°C for 2 to 12 hours. The reaction progress is monitored by gas chromatography-mass spectrometry (GC-MS) or Fourier-transform infrared spectroscopy (FTIR).Workup :

After completion, the reaction mixture is neutralized with aqueous sodium bicarbonate or sodium carbonate to remove acid catalyst residues. The organic phase is separated, dried over anhydrous sodium sulfate, and the solvent evaporated under reduced pressure. The crude ester is purified by recrystallization or chromatography.Yields and Purity :

Yields typically range from 67% to over 90%, depending on reaction time, temperature, and catalyst concentration. For example, a similar ester, 4-hydroxybutyl stearate, was reported with yields around 67-92% under optimized conditions.Optimization :

Statistical experimental designs such as Box-Behnken or D-optimal designs have been applied to optimize the esterification parameters (temperature, catalyst concentration, molar ratio, and time), achieving high conversion rates and selectivity.

Continuous Flow Esterification

Recent advances include continuous flow reactors for ester synthesis, allowing better control over reaction parameters and scalability.

Method :

Palmitic acid and 4-hydroxybutanol are continuously fed into a reactor with an acid catalyst immobilized or in solution, maintaining a set temperature (e.g., 95°C). The residence time is controlled to optimize conversion.Advantages :

Continuous flow methods improve heat and mass transfer, reduce reaction times, and enable safer handling of corrosive acids.

Enzymatic Esterification Methods

Lipase-Catalyzed Esterification

Lipase enzymes, especially immobilized forms such as Candida antarctica lipase B (commercially known as Novozym 435), catalyze esterification reactions under mild conditions, offering a green alternative to acid catalysis.

Procedure :

Palmitic acid and 4-hydroxybutanol are mixed in organic solvents with log P > 3.5 (e.g., hexane, toluene) or solvent-free systems. Immobilized lipase is added (0.1-0.5 g per reaction), and the mixture is incubated at moderate temperatures (30-50°C) for 10 minutes to several hours.Reaction Parameters :

Optimal molar ratios, enzyme loadings, and temperature are determined experimentally. For example, lauryl palmitate synthesis (a related ester) achieved >90% purity at 40°C, 10 min reaction time, and 2:1 molar ratio of alcohol to acid.Advantages :

Enzymatic methods provide high selectivity, fewer side reactions, and easier product separation without harsh chemicals.

Synthesis Using Hydroxy Fatty Acid Esters as Intermediates

Some advanced synthetic routes use chiral or hydroxy fatty acid intermediates to prepare esters like palmitic acid, 4-hydroxybutyl ester with stereochemical control.

Example :

Multi-gram scale syntheses of enantiopure fatty acid esters (e.g., palmitic acid esters of hydroxy fatty acids) have been developed using epichlorohydrin-based chiral intermediates and organometallic reagents, followed by palmitoylation with palmitoyl chloride.Relevance :

Though more complex, these methods allow for the production of stereochemically pure esters, which may be relevant for biological activity studies.

Analytical Characterization of Palmitic Acid, 4-Hydroxybutyl Ester

Fourier-transform Infrared Spectroscopy (FTIR) :

Characteristic ester carbonyl (C=O) stretching peaks appear at 1730-1740 cm⁻¹. C-O stretching vibrations are observed between 1160-1240 cm⁻¹. Hydroxyl group peaks may be diminished or shifted due to esterification.Nuclear Magnetic Resonance (NMR) Spectroscopy :

Proton NMR shows chemical shifts corresponding to methylene protons adjacent to oxygen (-CH₂-O-) around 3.8-4.0 ppm. Carbon NMR confirms ester carbonyl carbons near 173 ppm.Gas Chromatography-Mass Spectrometry (GC-MS) :

Used to monitor reaction progress and purity, identifying the ester by its retention time and mass fragmentation pattern.

Summary Table of Preparation Methods

| Method | Catalyst/Enzyme | Temperature (°C) | Time (h) | Yield (%) | Solvent/Medium | Notes |

|---|---|---|---|---|---|---|

| Acid-catalyzed Fischer esterification | Sulfuric acid, Methanesulfonic acid | 90-150 | 2-12 | 67-92 | Chloroform, ethanol | Requires neutralization and purification |

| Continuous flow esterification | Acid catalyst (immobilized or solution) | ~95 | Controlled residence time | ~70-90 | Solvent or solvent-free | Scalable, better control |

| Enzymatic esterification | Immobilized lipase (Candida antarctica) | 30-50 | 0.17-4 | >90 | Organic solvents (log P>3.5) or solvent-free | Mild conditions, green synthesis |

| Chiral synthesis via intermediates | Organometallic reagents, palmitoyl chloride | Variable | Variable | Variable | Organic solvents | For stereochemically pure esters |

Research Findings and Considerations

The esterification of palmitic acid with hydroxy alcohols like 4-hydroxybutanol is well-established using both chemical and enzymatic methods. Acid catalysis is efficient but requires careful handling and purification.

Enzymatic methods provide environmentally friendly alternatives with excellent selectivity and mild reaction conditions, though sometimes with longer reaction times.

Optimization of reaction parameters using statistical design of experiments significantly improves yields and process efficiency.

Analytical techniques such as FTIR, NMR, and GC-MS are essential for confirming ester formation and purity.

Continuous flow synthesis is an emerging technology that offers advantages in scalability and process control for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Palmitic acid, 4-hydroxybutyl ester, can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions involving the hydroxyl group.

Major Products:

Oxidation: Formation of 4-ketobutyl palmitate or 4-carboxybutyl palmitate.

Reduction: Formation of 4-hydroxybutyl alcohol and palmitic acid.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Palmitic acid, 4-hydroxybutyl ester, has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its role in lipid metabolism and its effects on cellular processes.

Medicine: Investigated for its potential use in drug delivery systems and as a component in biodegradable polymers for medical applications.

Industry: Used in the production of biolubricants, surfactants, and as a plasticizer in polymer formulations.

Mechanism of Action

The mechanism by which palmitic acid, 4-hydroxybutyl ester, exerts its effects involves its interaction with cellular membranes and enzymes. The ester can be hydrolyzed to release palmitic acid and 4-hydroxybutanol, which can then participate in various metabolic pathways. Palmitic acid is known to influence lipid metabolism and can act as a signaling molecule in various cellular processes .

Comparison with Similar Compounds

Structural Features

- Palmitic Acid Methyl Ester (PAME): Methyl group (-CH₃) attached to palmitic acid. Non-polar due to the absence of functional groups .

- Palmitic Acid Ethyl Ester (PAEE): Ethyl group (-CH₂CH₃). Similar non-polarity but slightly higher molecular weight than PAME .

- Palmitic Acid Butyl Ester : Butyl group (-CH₂CH₂CH₂CH₃). Longer alkyl chain increases hydrophobicity .

- Palmitic Acid, 4-Hydroxybutyl Ester: 4-hydroxybutyl group (-CH₂CH₂CH(OH)CH₂-). The hydroxyl group introduces polarity and hydrogen-bonding capacity, altering solubility and reactivity compared to non-polar esters.

Physical and Chemical Properties

*Butyl esters generally exhibit lower melting points than methyl/ethyl esters due to increased alkyl chain flexibility .

Q & A

Q. What are the optimal synthetic routes for producing palmitic acid, 4-hydroxybutyl ester, and how do reaction conditions influence yield?

Palmitic acid, 4-hydroxybutyl ester can be synthesized via transesterification, where palmitic acid methyl ester reacts with 1,4-butanediol in the presence of a catalyst. Sodium hydroxide is commonly used as a catalyst, with optimized molar ratios (e.g., 1:3 palmitic acid methyl ester to diol) and temperatures (~70–80°C) to achieve yields >85% . Reaction time and pH must be tightly controlled to minimize side reactions like hydrolysis. Orthogonal experimental designs are recommended for parameter optimization .

Q. How can researchers characterize the purity and structural integrity of palmitic acid, 4-hydroxybutyl ester?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying ester purity and identifying contaminants. For example, GC-MS analysis of similar esters revealed residual palmitic acid (up to 23.12% in suboptimal reactions) and byproducts like stearic acid derivatives . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms ester bond formation, with characteristic peaks at δ 4.1–4.3 ppm (ester -OCH₂-) and δ 170–175 ppm (carbonyl carbon) .

Q. What are the critical safety protocols for handling palmitic acid, 4-hydroxybutyl ester in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .

- Storage : Keep in sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation .

- Decomposition risks : Avoid contact with strong acids/alkalis, which may generate toxic fumes (e.g., acrylic acid) .

Advanced Research Questions

Q. How do catalytic systems influence the efficiency of palmitic acid, 4-hydroxybutyl ester synthesis, and what are common pitfalls in catalyst selection?

Heterogeneous catalysts like zeolite-supported metal oxides (e.g., ZrO₂) enhance transesterification efficiency by reducing soap formation. For example, ZrO₂ catalysts achieved 86.52% conversion of free fatty acids to esters, whereas PbO and ZnO catalysts underperformed (<40%) due to pore blockage . Pitfalls include catalyst leaching (reducing recyclability) and incomplete reactant mixing. Advanced characterization (BET surface area analysis, TEM) is critical for evaluating catalyst stability .

Q. What methodological challenges arise when analyzing palmitic acid, 4-hydroxybutyl ester in complex biological matrices, and how can they be resolved?

Matrix interference (e.g., phospholipids in cell lysates) can obscure GC-MS signals. Solutions include:

Q. How does the ester’s structure affect its stability in polymer applications, and what strategies mitigate degradation?

The 4-hydroxybutyl group introduces hydrophilicity, which can reduce hydrolytic stability in aqueous environments. Accelerated aging studies (e.g., 40°C/75% RH for 28 days) combined with FTIR monitoring reveal ester bond cleavage. Stabilizers like MEHQ (200–500 ppm) inhibit radical-mediated degradation during polymerization . For hydrophobic polymers (e.g., acrylate resins), blending with crosslinking agents (e.g., divinylbenzene) improves thermal stability .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic efficiencies for ester synthesis: How should researchers reconcile conflicting data?

Variability in catalyst performance (e.g., ZrO₂ vs. ZnO ) often stems from differences in:

- Surface area : Higher surface area (>200 m²/g) correlates with activity .

- Reaction medium : Polar solvents (e.g., methanol) may deactivate acidic catalysts.

- Pretreatment : Calcination temperatures alter catalyst crystallinity. Researchers should standardize protocols (ASTM E2857) and report full experimental conditions (e.g., solvent, stirring rate) for cross-study comparisons.

Q. Inconsistent bioactivity results in cellular studies: What factors contribute to variability, and how can experimental design address them?

- Ester hydrolysis : Enzymatic cleavage by lipases (e.g., Candida rugosa) releases free palmitic acid, confounding bioactivity assays .

- Cell line specificity : Cervical cancer cells (HeLa) showed apoptosis induction at 16.1% ester concentration, but other lines may require higher doses . Controls must include hydrolysis inhibitors (e.g., tetrahydrolipstatin) and validate ester integrity post-treatment via LC-MS .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.